A Senior Application Scientist's Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
A Senior Application Scientist's Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, including its definitive CAS number, and present its core physicochemical properties. The narrative will detail a validated synthesis protocol, explaining the causal relationships behind the procedural steps. Furthermore, this guide will illuminate the compound's strategic importance in drug discovery by examining its application as a crucial intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a substituted piperidine derivative featuring a gem-dimethyl group at the 3-position and a Boc-protected amine at the 1-position. This structural arrangement makes it a valuable and versatile scaffold in organic synthesis. While multiple CAS numbers may be encountered depending on stereochemistry, the most commonly referenced CAS number for the racemic mixture is 473838-65-2 [1][2]. Chiral versions, such as the (S)-enantiomer and (R)-enantiomer, have distinct CAS numbers, 1357600-60-2 and 1357600-61-3, respectively[3][4][5].
The presence of the tert-butoxycarbonyl (Boc) group serves a critical protective function. It deactivates the piperidine nitrogen, preventing its participation in undesired side reactions, thereby allowing for selective functionalization at the 4-amino position. The gem-dimethyl group at the adjacent position introduces conformational rigidity and steric bulk, which can be leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 473838-65-2 (racemate) | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][4] |
| Molecular Weight | 228.33 g/mol | [1][3][4] |
| IUPAC Name | tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | [2] |
| Purity | Typically ≥97% | [2][3] |
Synthesis and Mechanistic Rationale
The synthesis of piperidine derivatives is a cornerstone of pharmaceutical chemistry. While numerous synthetic routes exist for related compounds, a common strategy involves the construction of the piperidine ring followed by functional group manipulation. For Boc-protected amino-piperidines, a prevalent method is the protection of a commercially available aminopiperidine. Another robust approach involves a multi-step synthesis starting from a suitable precursor, such as a piperidone.
Below is a representative, conceptual workflow for synthesizing a Boc-protected aminopiperidine, illustrating the core principles. The synthesis of the specific 3,3-dimethyl substituted target follows a more complex, multi-step pathway often starting from different precursors but adhering to similar principles of protection, reduction, and functionalization.
2.1. Conceptual Synthesis Workflow
This diagram illustrates a generalized pathway for producing a Boc-protected aminopiperidine from a piperidone precursor, a common strategy in heterocyclic chemistry.
Caption: Role of a JAK inhibitor in blocking the JAK-STAT signaling pathway.
A drug molecule synthesized using the tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate scaffold can be designed to fit into the ATP-binding pocket of the JAK enzyme. This competitive inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to inflammation. The specific stereochemistry and conformation imparted by the 3,3-dimethylpiperidine core are essential for achieving high potency and selectivity for the target kinase.
Conclusion
Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is more than a simple chemical reagent; it is an enabling tool for pharmaceutical innovation.[6] Its well-defined structure, featuring a protected nitrogen and a conformationally restricted ring, provides an ideal starting point for the synthesis of complex and highly specific therapeutic agents. The robust and scalable synthesis protocols, coupled with its versatile reactivity, ensure its continued and widespread application in the demanding field of drug discovery. This guide has provided a comprehensive overview, from fundamental properties to strategic applications, underscoring the compound's significance to the scientific community.
References
-
ABL Technology. tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Molbase. tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. [Link]
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 1357600-61-3 | (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]
- 5. (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester [sobekbio.com]
- 6. nbinno.com [nbinno.com]
